CUMYL-THPINACA (full chemical name: 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA). [, ] It belongs to the indazole-3-carboxamide class of SCRAs. [, ] CUMYL-THPINACA is a novel psychoactive substance (NPS) that has emerged on the illicit drug market. [, , , ] Its emergence highlights the ongoing challenge of controlling NPS, as manufacturers continue to modify chemical structures to circumvent legislation. []
Cumyl-thpinaca was first identified in the early 2010s as part of the growing family of synthetic cannabinoids. These compounds are often designed to mimic the effects of natural cannabinoids found in cannabis, specifically targeting the cannabinoid receptors in the brain. The compound is frequently encountered in herbal blends marketed as legal alternatives to marijuana.
Cumyl-thpinaca is classified under synthetic cannabinoids, which are substances that bind to cannabinoid receptors in the body, producing effects similar to those of tetrahydrocannabinol, the primary psychoactive component of cannabis. It is structurally related to other synthetic cannabinoids such as ADAMANTYL-THPINACA.
The synthesis of cumyl-thpinaca typically involves multi-step organic reactions starting from readily available precursors. The primary method includes:
Technical details on specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but vary based on laboratory protocols.
The molecular formula for cumyl-thpinaca is . Its structure features an indazole core with a carboxamide linkage and a cumyl group, contributing to its potency as a cannabinoid receptor agonist.
Cumyl-thpinaca undergoes various metabolic reactions primarily via cytochrome P450 enzymes in the liver. Key reactions include:
In vitro studies have shown that cumyl-thpinaca is extensively metabolized, with up to 28 metabolites identified through liquid chromatography coupled with mass spectrometry techniques .
Cumyl-thpinaca acts primarily as an agonist at cannabinoid receptors CB1 and CB2, mimicking natural cannabinoids. Upon binding to these receptors, it triggers intracellular signaling pathways that lead to various physiological effects such as analgesia, euphoria, and altered perception.
Research indicates that cumyl-thpinaca exhibits a higher affinity for CB1 receptors compared to CB2 receptors, suggesting that its psychoactive effects are predominantly mediated through central nervous system interactions .
Relevant analyses often include nuclear magnetic resonance spectroscopy and infrared spectroscopy for structural confirmation .
Cumyl-thpinaca is primarily used in research settings to study its pharmacological effects and metabolic pathways. It serves as a model compound for understanding synthetic cannabinoids' interactions with cannabinoid receptors and their potential therapeutic applications. Additionally, it is utilized in forensic toxicology for identifying drug use patterns among populations using designer drugs .
The ongoing research into cumyl-thpinaca highlights its significance not only in drug development but also in public health monitoring related to synthetic drug abuse trends.
The development of SCRAs originated in scientific research during the 1980s–1990s, with compounds like HU-210 (classical cannabinoid) and JWH-018 (aminoalkylindole) synthesized to study the endocannabinoid system. These early analogs laid the groundwork for understanding CB1/CB2 receptor interactions [2] [5]. By the mid-2000s, clandestine laboratories repurposed these designs to create "legal highs." Products like Spice and K2 entered European markets around 2004–2005, marketed as "herbal incense" to evade drug laws [2] [9].
Legislative responses evolved in tandem. For example:
The shift toward indazole-3-carboxamides (e.g., CUMYL-THPINACA) marked a "third generation" of SCRAs, characterized by modular structures (core-linker-tail motifs) that facilitated rapid molecular tweaks to avoid analog-specific bans [7] [10].
Table 1: Evolution of Key SCRA Generations
Generation | Time Period | Exemplary Compounds | Structural Features |
---|---|---|---|
First | 1980s–2008 | HU-210, CP-47,497 | Classical cannabinoids, cyclohexylphenols |
Second | 2008–2014 | JWH-018, AM-2201 | Aminoalkylindoles, naphthoylindoles |
Third | 2014–present | CUMYL-THPINACA, 5F-MDMB-PINACA | Indazole-/indole-3-carboxamides |
Indazole-3-carboxamides are defined by a core indazole ring connected via a carboxamide linker to a tail group. CUMYL-THPINACA exemplifies this with:
The cumyl moiety (C₉H₁₁–) is a phenylalkyl group that enhances CB1 binding affinity. Meanwhile, the THP group contributes to metabolic stability. Compared to earlier SCRAs like JWH-018, CUMYL-THPINACA’s carboxamide linker reduces polarity, facilitating blood-brain barrier penetration [10].
Metabolic Fate
In vitro studies using human liver microsomes reveal extensive phase I metabolism:
Table 2: Structural Comparison of Select Indazole-3-Carboxamide SCRAs
Compound | Core | Tail Group | N-Substituent | Potency (CB1 EC₅₀) |
---|---|---|---|---|
CUMYL-THPINACA | Indazole | Cumyl | THP | 0.1 nM |
ADAMANTYL-THPINACA | Indazole | Adamantyl | THP | Not reported |
5F-MDMB-PINACA | Indazole | 5F-MDMB | Valinate | <0.1 nM |
AKB48 (APINACA) | Indazole | Adamantyl | Pentyl | 5.8 nM |
CUMYL-THPINACA first appeared in illicit markets shortly after its 2014 patenting. Its detection followed regional legislative gaps:
Law enforcement and toxicology surveillance tracked its spread:
Legislative responses were swift but heterogeneous:
Despite controls, CUMYL-THPINACA persisted due to:
Table 3: Global Legal Status of CUMYL-THPINACA (as of 2025)
Country/Region | Legal Status | Year Enacted |
---|---|---|
China | Controlled substance | 2015 |
Sweden | Classified as hazardous | 2014 |
United Kingdom | Class B | 2016 |
Canada | Schedule II (all cannabis-mimetic compounds) | 1996 (amended) |
Germany | NpSG (restricted to industrial/scientific use) | 2016 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: